Jmv 449

Description

Properties

IUPAC Name |

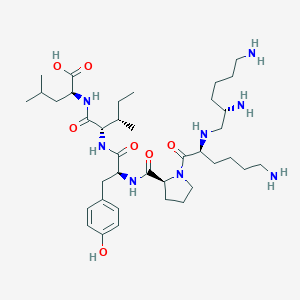

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66N8O7/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53)/t25-,27-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCYVPLNMOJUIL-GULBXNHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930283 | |

| Record name | N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139026-66-7 | |

| Record name | Jmv 449 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139026667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Investigating the Analgesic Properties of JMV 449

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449, a potent and metabolically stable pseudo-peptide analogue of neurotensin (NT), has demonstrated significant and long-lasting analgesic effects in preclinical studies. As a high-affinity agonist for neurotensin receptors, particularly NTSR1, this compound offers a promising avenue for the development of novel pain therapeutics. This technical guide provides a comprehensive overview of the core methodologies used to investigate the analgesic properties of this compound, with a focus on the tail-flick test, the primary assay used for its characterization. Detailed experimental protocols, quantitative data from key studies, and a depiction of the underlying signaling pathways are presented to facilitate further research and development in this area.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that plays a crucial role in a variety of physiological processes, including the modulation of pain. Its therapeutic potential, however, is limited by its rapid degradation in vivo. This compound was developed as a metabolically stable analogue of the C-terminal active fragment of neurotensin (NT(8-13)), exhibiting high affinity for neurotensin receptors and enhanced resistance to enzymatic degradation.

Initial investigations have revealed that central administration of this compound produces potent and prolonged antinociceptive effects in rodent models of acute pain. This guide delves into the technical aspects of these investigations, providing researchers with the necessary information to replicate and build upon these seminal findings.

Core Concepts and Mechanism of Action

This compound exerts its analgesic effects primarily through the activation of the high-affinity neurotensin receptor, NTSR1, a G-protein coupled receptor (GPCR). The binding of this compound to NTSR1 initiates a downstream signaling cascade that is believed to modulate nociceptive pathways.

Signaling Pathway of this compound-Induced Analgesia

The activation of NTSR1 by this compound leads to the stimulation of a Gq-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins involved in neuronal excitability and pain transmission. This signaling cascade ultimately results in the modulation of descending pain inhibitory pathways, involving key brain regions such as the periaqueductal gray (PAG) and the rostroventral medulla (RVM), leading to an analgesic effect.

Experimental Protocols

The primary in vivo assay used to quantify the analgesic effects of this compound is the tail-flick test. This section provides a detailed protocol based on the methodologies reported in the foundational studies.

Intracerebroventricular (i.c.v.) Cannulation and Injection

Due to its peptidic nature and to bypass the blood-brain barrier, this compound is administered directly into the central nervous system via intracerebroventricular (i.c.v.) injection.

-

Animals: Male Swiss albino mice (20-25 g) are typically used.

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

-

Stereotaxic Surgery: A guide cannula is stereotaxically implanted into the lateral ventricle.

-

Recovery: Animals are allowed a recovery period of at least 48 hours post-surgery.

-

Injection: this compound, dissolved in sterile saline, is injected in a small volume (e.g., 5 µl) over a period of 1 minute to conscious, restrained mice.

Tail-Flick Test

The tail-flick test is a measure of spinal nociceptive reflexes.

-

Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the mouse's tail.

-

Procedure:

-

Mice are gently restrained, and the distal third of their tail is positioned over the heat source.

-

The latency to a rapid flick of the tail away from the heat is recorded.

-

A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

-

A baseline tail-flick latency is determined for each mouse before drug administration.

-

Following i.c.v. injection of this compound or vehicle, tail-flick latencies are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity and in vivo analgesic potency of this compound.

Table 1: In Vitro Binding Affinity of this compound

| Ligand | Receptor Preparation | IC₅₀ (nM) |

| This compound | Neonatal mouse brain homogenates | 0.15 |

Table 2: In Vivo Analgesic Potency of this compound in the Tail-Flick Test

| Compound | Dose (nmol, i.c.v.) | Time of Peak Effect (min) | Peak Analgesic Effect (% MPE) | Duration of Action (min) |

| This compound | 0.3 | 30 | ~80 | > 120 |

| Neurotensin | 3 | 15 | ~70 | < 60 |

Note: The data in Table 2 is an approximation derived from graphical representations in the cited literature and is intended for comparative purposes.

Discussion and Future Directions

The data presented herein robustly demonstrate that this compound is a potent analgesic agent with a prolonged duration of action compared to its parent compound, neurotensin. The primary mechanism of action is through the activation of central neurotensin receptors, leading to the modulation of descending pain inhibitory pathways.

Future research should focus on:

-

Exploring other analgesic models: While the tail-flick test is a reliable measure of acute thermal pain, evaluating this compound in models of inflammatory, neuropathic, and visceral pain would provide a more comprehensive understanding of its analgesic profile.

-

Investigating peripheral administration: The development of formulations or analogues of this compound that can cross the blood-brain barrier would be a significant step towards its clinical translation.

-

Elucidating the role of different neurotensin receptor subtypes: While NTSR1 is the primary target, the contribution of NTSR2 to the analgesic effects of this compound warrants further investigation.

-

Assessing potential side effects: A thorough evaluation of the side-effect profile of this compound, including its effects on thermoregulation and motor function, is essential.

Conclusion

This compound stands out as a promising lead compound in the quest for novel, non-opioid analgesics. Its high potency, metabolic stability, and long-lasting effects make it an attractive candidate for further development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this compound and its potential as a future therapeutic for pain management.

The Neuroprotective Potential of JMV 449 in Stroke Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, necessitating the exploration of novel neuroprotective strategies. JMV 449, a potent and metabolically stable agonist of the neurotensin receptor 1 (NTR1), has demonstrated significant neuroprotective effects in preclinical stroke models. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective potential, focusing on its efficacy, mechanism of action, and the experimental protocols used in its evaluation. The primary mechanism of this compound-mediated neuroprotection is the induction of a hypothermic state, which in turn mitigates the deleterious downstream effects of cerebral ischemia, including excitotoxicity, apoptosis, and inflammation. This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers in the field of stroke therapeutics.

Introduction

This compound is a pseudopeptide analogue of the C-terminal fragment of neurotensin, H-Lys-ψ(CH2NH)Lys-Pro-Tyr-Ile-Leu-OH.[1] Its structural modifications confer high potency and stability as a neurotensin receptor agonist.[1] The neuroprotective properties of this compound have been investigated in the context of ischemic stroke, where it has shown promise in reducing infarct volume.[2] The principal mechanism underlying this neuroprotection is the induction of a significant and sustained hypothermic response.[2] This guide will delve into the specifics of the preclinical evidence supporting the use of this compound as a potential therapeutic agent for stroke.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective efficacy of this compound has been quantified in a mouse model of permanent middle cerebral artery occlusion (MCAO). The key findings from the study by Torup et al. (2003) are summarized in the tables below.

Table 1: Effect of this compound on Infarct Volume in Permanent MCAO Mouse Model

| Treatment Group | Time Point | Mean Infarct Volume (mm³) ± SEM | % Reduction vs. Vehicle |

| Vehicle | 24 hours | 38.8 ± 3.6 | - |

| This compound (0.6 nmol, i.c.v.) | 24 hours | 19.8 ± 4.5 | 49% |

| Vehicle | 14 days | 34.8 ± 3.4 | - |

| This compound (0.6 nmol, i.c.v.) | 14 days | 16.5 ± 4.2 | 53% |

| *p < 0.05 compared to vehicle group. Data from Torup et al., 2003.[2] |

Table 2: Hypothermic Effect of this compound in Mice

| Treatment Group | Parameter | Value |

| This compound (0.6 nmol, i.c.v.) | Maximum Core Temperature Decrease | 6-7 °C |

| Time to Maximum Temperature Decrease | 30 minutes | |

| Duration of Hypothermia | 4-5 hours | |

| Data from Torup et al., 2003.[2] |

Experimental Protocols

The following is a detailed description of the key experimental protocol used to evaluate the neuroprotective potential of this compound in a stroke model, based on the methodology reported by Torup et al. (2003).[2]

Animal Model and Stroke Induction

-

Animal Model: Male mice were used for the study.

-

Stroke Model: Permanent distal middle cerebral artery occlusion (MCAO) was induced. This model involves the permanent blockage of a branch of the middle cerebral artery, leading to a focal ischemic stroke.

Drug Administration

-

Drug: this compound (H-Lys-ψ(CH2NH)Lys-Pro-Tyr-Ile-Leu-OH)

-

Dose: 0.6 nmol

-

Route of Administration: Intracerebroventricular (i.c.v.) injection.

-

Timing: this compound or vehicle was administered immediately after the induction of ischemia.

Temperature Monitoring

-

Core body temperature was monitored to assess the hypothermic effects of this compound.

Assessment of Neuroprotection

-

Infarct Volume Measurement: At 24 hours and 14 days post-MCAO, the brains were removed, sectioned, and stained to visualize the infarcted tissue. The volume of the infarct was then quantified.

Control Experiment for Hypothermia

-

To confirm that the neuroprotective effect was mediated by hypothermia, a separate group of mice was treated with this compound but maintained at a normal body temperature (normothermic). In this group, no significant reduction in infarct volume was observed, indicating that hypothermia is the primary driver of the neuroprotective effect of this compound.[2]

Signaling Pathways and Mechanism of Action

The neuroprotective effect of this compound is a multi-step process that begins with the activation of the neurotensin receptor 1 (NTR1) and culminates in the induction of a hypothermic state, which then triggers a cascade of neuroprotective cellular events.

This compound-Induced Signaling and Hypothermia

This compound, as a potent NTR1 agonist, binds to and activates NTR1, a G-protein coupled receptor. This activation initiates intracellular signaling cascades that are believed to mediate the hypothermic response.

Figure 1: Proposed signaling pathway for this compound-induced hypothermia.

Neuroprotective Mechanisms of Hypothermia in Stroke

The hypothermic state induced by this compound confers neuroprotection through a variety of mechanisms that counteract the pathophysiology of ischemic stroke.

Figure 2: Key neuroprotective mechanisms of hypothermia in ischemic stroke.

Discussion and Future Directions

The preclinical data strongly suggest that this compound exerts a potent neuroprotective effect in a mouse model of permanent focal ischemia, primarily through the induction of hypothermia.[2] This pharmacological approach to inducing a neuroprotective state is of significant interest for the treatment of acute ischemic stroke. The ability of this compound to cause a rapid and sustained decrease in core body temperature addresses one of the major challenges in the clinical application of therapeutic hypothermia, which is the difficulty in rapidly and safely cooling patients.

Future research should focus on several key areas to further elucidate the therapeutic potential of this compound:

-

Dose-response studies: Establishing a clear dose-response relationship for both the hypothermic and neuroprotective effects of this compound is crucial.

-

Therapeutic window: Determining the time window after the onset of ischemia within which this compound administration is still effective is a critical step for its potential clinical translation.

-

Different stroke models: Evaluating the efficacy of this compound in models of transient ischemia and reperfusion would provide a more comprehensive understanding of its neuroprotective capabilities.

-

Long-term functional outcomes: Assessing the impact of this compound treatment on long-term neurological and behavioral recovery is essential.

-

Safety and tolerability: Comprehensive preclinical safety and toxicology studies are necessary before considering clinical trials.

References

The Effects of JMV 449 on Glucose Metabolism and Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 449 is a potent and metabolically stable agonist of the neurotensin receptors (NTRs).[1] Neurotensin is a neuropeptide involved in the regulation of various physiological processes, including glucose homeostasis and insulin secretion. This technical guide provides an in-depth overview of the effects of this compound on glucose metabolism and insulin secretion, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on insulin secretion and glucose homeostasis based on available research.

Table 1: In Vitro Effects of this compound on Insulin Secretion from BRIN-BD11 Pancreatic β-Cells

| Treatment Condition | This compound Concentration | Glucose Concentration | Observed Effect on Insulin Secretion | Statistical Significance |

| This compound alone | Dose-dependent | 5.6 mM | Noticeable increase in insulin release. | p < 0.05 to p < 0.01 |

| This compound + GIP | Not specified | Not specified | Augmentation of GIP-induced insulinotropic action. | p < 0.05 |

| This compound + GLP-1 | Not specified | Not specified | Augmentation of GLP-1-induced insulinotropic action. | p < 0.05 |

| This compound + GIP + GLP-1 | Not specified | Not specified | Enhanced insulin secretory activity. | p < 0.001 |

Note: Specific mean values and error bars are not available in the cited abstracts. The data is presented based on the reported qualitative descriptions and statistical significance.[1]

Table 2: In Vivo Effects of this compound on Glucose Homeostasis in Mice

| Treatment Group | This compound Dosage | Co-administered Agent(s) | Observed Effect | Statistical Significance |

| This compound | 25 nmol/kg | Glucose | Glucose-lowering action. | Not specified |

| This compound + long-acting GIP mimetic | 25 nmol/kg | Glucose | Significant augmentation of the glucose-lowering effect of the GIP mimetic. | p < 0.05 |

| This compound + long-acting GLP-1 mimetic | 25 nmol/kg | Glucose | Significant augmentation of the glucose-lowering effect of the GLP-1 mimetic. | p < 0.05 |

Note: Specific blood glucose and insulin measurements over time are not available in the cited abstracts. The data is presented based on the reported qualitative descriptions and statistical significance.[1]

Experimental Protocols

In Vitro Insulin Secretion Assay using BRIN-BD11 Cells

This protocol outlines the general procedure for assessing the effect of this compound on insulin secretion from the clonal pancreatic β-cell line, BRIN-BD11.[2][3]

1. Cell Culture:

- BRIN-BD11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 11.1 mM glucose.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Insulin Secretion Assay:

- Cells are seeded into 24-well plates and allowed to adhere for 24-48 hours.

- Prior to the assay, cells are pre-incubated for 40 minutes in Krebs-Ringer Bicarbonate Buffer (KRBB) containing 1.1 mM glucose to establish a basal insulin secretion rate.

- The pre-incubation buffer is then replaced with fresh KRBB containing the desired glucose concentration (e.g., 5.6 mM) and various concentrations of this compound, alone or in combination with other agents like GIP or GLP-1.

- Cells are incubated for a defined period, typically 20 minutes, at 37°C.[1]

- After incubation, the supernatant is collected to measure the amount of secreted insulin, and the cells are lysed to determine the total insulin content.

- Insulin concentrations are measured using a commercially available insulin radioimmunoassay (RIA) or ELISA kit.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes a typical oral glucose tolerance test to evaluate the in vivo effects of this compound on glucose metabolism.[4][5][6][7][8]

1. Animal Preparation:

- Male C57BL/6J mice are commonly used.

- Animals are fasted overnight (approximately 16-18 hours) with free access to water.[7]

2. Drug Administration:

- A baseline blood sample is collected from the tail vein (t=0).

- This compound (e.g., 25 nmol/kg body weight) or vehicle (saline) is administered via intraperitoneal (i.p.) injection.[1]

- Immediately following the injection, a glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.[8]

3. Blood Sampling and Analysis:

- Blood samples are collected from the tail vein at various time points after the glucose challenge, typically at 15, 30, 60, and 120 minutes.[4][8]

- Blood glucose levels are measured immediately using a glucometer.

- Blood is also collected into EDTA-coated tubes for plasma separation. Plasma insulin levels are subsequently measured using an ELISA kit.

4. Data Analysis:

- The area under the curve (AUC) for both blood glucose and plasma insulin is calculated to assess the overall glycemic response and insulin secretion.

Signaling Pathways and Experimental Workflows

Neurotensin Receptor Signaling in Pancreatic β-Cells

This compound exerts its effects by activating neurotensin receptors, primarily NTSR1 and NTSR2, which are G protein-coupled receptors expressed on pancreatic β-cells. The activation of these receptors triggers downstream signaling cascades that modulate insulin secretion.

References

- 1. glpbio.com [glpbio.com]

- 2. Characterization of a novel glucose-responsive insulin-secreting cell line, BRIN-BD11, produced by electrofusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Glucose Tolerance Test in Mice [bio-protocol.org]

- 7. mmpc.org [mmpc.org]

- 8. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

An In-Depth Technical Guide to JMV 449: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 is a potent and metabolically stable synthetic peptide that acts as a high-affinity agonist for the neurotensin receptor 1 (NTS1). Structurally, it is a pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13). This guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. Additionally, the known signaling pathways activated by this compound are illustrated, offering insights into its mechanism of action.

Introduction

Neurotensin (NT) is a tridecapeptide that functions as a neuromodulator and hormone in the central nervous system and periphery. Its diverse physiological roles, including the regulation of pain, temperature, and dopamine pathways, have made its receptors, particularly the high-affinity neurotensin receptor 1 (NTS1), attractive therapeutic targets. However, the clinical utility of native neurotensin is limited by its poor metabolic stability. This compound was developed as a potent and stable analogue to overcome this limitation, making it a valuable tool for studying neurotensin pharmacology and a potential lead compound for drug development.

Structure and Physicochemical Properties

This compound is a hexapeptide analogue of neurotensin-(8-13) with a reduced peptide bond between the first two lysine residues. This modification confers significant resistance to enzymatic degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₈H₆₆N₈O₇ | |

| Molecular Weight | 746.96 g/mol | |

| Sequence | H-Lys-ψ(CH₂NH)-Lys-Pro-Tyr-Ile-Leu-OH | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | |

| Purity | ≥95% (HPLC) | |

| Storage | Store at -20°C |

Biological Activity

This compound is a potent agonist at neurotensin receptors, exhibiting high affinity for the NTS1 receptor. Its biological effects are consistent with the activation of this receptor and include potent analgesic, hypothermic, and neuroprotective activities.

Table 2: In Vitro and In Vivo Activity of this compound

| Assay | Parameter | Value | Species | Reference |

| Neurotensin Receptor Binding | IC₅₀ | 0.15 nM | Neonatal mouse brain | |

| Guinea Pig Ileum Contraction | EC₅₀ | 1.9 nM | Guinea Pig | |

| Analgesia (Tail-flick test) | Effective Dose | i.c.v. injection | Mouse | [1] |

| Hypothermia | Effective Dose | i.c.v. injection | Mouse | [1] |

| Neuroprotection | Effective Dose | i.c.v. injection | Mouse |

Experimental Protocols

Neurotensin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the neurotensin receptor using [¹²⁵I]-labeled neurotensin ([¹²⁵I]-NT).

Materials:

-

Neonatal mouse brains

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA, 1 mM bacitracin, and 1 µM captopril

-

[¹²⁵I]-NT (specific activity ~2000 Ci/mmol)

-

This compound and other competing ligands

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize neonatal mouse brains in ice-cold homogenization buffer using a Polytron homogenizer. Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step. Finally, resuspend the pellet in incubation buffer to a final protein concentration of 100-200 µg/mL.

-

Binding Reaction: In a final volume of 250 µL, add 50 µL of membrane preparation, 50 µL of [¹²⁵I]-NT (final concentration ~0.1 nM), and 50 µL of varying concentrations of this compound or other competing ligands. For total binding, add 50 µL of incubation buffer instead of a competing ligand. For non-specific binding, add a high concentration of unlabeled neurotensin (e.g., 1 µM).

-

Incubation: Incubate the reaction mixtures at 25°C for 30 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

Guinea Pig Ileum Contraction Assay

This ex vivo assay measures the contractile response of guinea pig ileum to this compound, providing a functional measure of its agonist activity.

Materials:

-

Male guinea pigs (250-350 g)

-

Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, and glucose 5.6.

-

This compound

-

Organ bath with an isometric force transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment by flushing with Tyrode's solution. Cut the ileum into 2-3 cm long segments.

-

Mounting: Mount the ileum segment vertically in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. Apply a resting tension of 1 g.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Contraction Measurement: Add cumulative concentrations of this compound to the organ bath and record the isometric contractions until a maximal response is achieved.

-

Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine). Calculate the EC₅₀ value of this compound from the concentration-response curve.

In Vivo Analgesia Assay (Tail-Flick Test)

This assay assesses the analgesic effect of this compound in mice by measuring the latency to withdraw the tail from a noxious thermal stimulus.

Materials:

-

Male Swiss mice (20-25 g)

-

This compound dissolved in sterile saline

-

Tail-flick analgesia meter

-

Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

-

Animal Preparation: Acclimatize the mice to the experimental room for at least 1 hour before testing.

-

Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail and measuring the time taken to flick the tail away. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

-

Drug Administration: Administer this compound via i.c.v. injection. A typical injection volume is 5 µL.

-

Post-treatment Latency: Measure the tail-flick latency at various time points after this compound administration (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: Express the analgesic effect as the percentage of the maximal possible effect (% MPE), calculated as: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

In Vivo Hypothermia Assay

This protocol measures the change in core body temperature in mice following the administration of this compound.

Materials:

-

Male Swiss mice (20-25 g)

-

This compound dissolved in sterile saline

-

Rectal thermometer or implantable telemetry probes

-

Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

-

Animal Preparation: House the mice individually and allow them to acclimatize to the experimental room temperature.

-

Baseline Temperature: Measure the baseline core body temperature of each mouse.

-

Drug Administration: Administer this compound via i.c.v. injection.

-

Post-treatment Temperature: Measure the core body temperature at regular intervals after this compound administration (e.g., every 30 minutes for 2-3 hours).

-

Data Analysis: Calculate the change in body temperature (ΔT) from the baseline for each time point.

Signaling Pathways

Activation of the NTS1 receptor by this compound initiates a cascade of intracellular signaling events. NTS1 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, leading to diverse downstream effects.

Caption: this compound signaling cascade via the NTS1 receptor.

Synthesis and Metabolic Stability

This compound is synthesized using solid-phase peptide synthesis. The key step is the introduction of the reduced peptide bond (ψ[CH₂NH]) between the two lysine residues. This is typically achieved by reductive amination of a resin-bound amino aldehyde with the N-terminus of the growing peptide chain.

The pseudopeptide bond in this compound renders it highly resistant to degradation by peptidases, resulting in a significantly longer plasma half-life compared to native neurotensin.[2] Studies have shown that while neurotensin is rapidly degraded in plasma, this compound and similar analogues exhibit enhanced stability.[2][3]

Pharmacokinetics

Detailed pharmacokinetic studies of this compound are limited in the public domain. However, based on its structure and the properties of similar neurotensin analogues, it is expected to have improved pharmacokinetic properties compared to native neurotensin, including a longer half-life and potentially better bioavailability, although central administration is still required for its primary neurological effects. The metabolic stability of this compound suggests that it would have a slower clearance rate.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the neurotensin system. Its high potency, selectivity for the NTS1 receptor, and enhanced metabolic stability make it a superior probe compared to native neurotensin. The detailed experimental protocols provided in this guide are intended to standardize methodologies and facilitate further research into the therapeutic potential of this compound and other neurotensin receptor agonists in areas such as pain management, neurodegenerative diseases, and psychiatric disorders. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its potential for clinical development.

References

- 1. This compound: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic and pharmacokinetic profiles of a neurotensin receptor type 2 (NTS2) analgesic macrocyclic analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

JMV 449: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 is a potent and metabolically stable pseudo-peptide analogue of neurotensin-(8-13). As a neurotensin receptor agonist, it exhibits high affinity for the neurotensin receptor 1 (NTSR1). In vivo studies have demonstrated its significant and long-lasting effects, including analgesia, hypothermia, neuroprotection, and appetite suppression. These properties make this compound a valuable tool for investigating the physiological roles of neurotensin signaling pathways and for the preclinical assessment of potential therapeutic applications. This document provides a detailed overview of in vivo experimental protocols for this compound, supported by quantitative data and diagrams of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies involving this compound.

Table 1: Analgesic and Hypothermic Effects of Intracerebroventricular (i.c.v.) this compound in Mice

| Parameter | This compound Dose | Maximum Effect | Time to Maximum Effect | Duration of Effect | Reference |

| Analgesia (Tail-Flick Test) | Dose-dependent | Data not available | Data not available | Long-lasting | [1] |

| Hypothermia | Dose-dependent | 6-7°C decrease | 30 minutes | 4-5 hours | [2] |

Note: Specific dose-response data for analgesia and hypothermia from Dubuc et al., 1992 were not available in the reviewed literature.[1]

Table 2: Neuroprotective Effect of this compound in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

| Animal Model | This compound Dose (i.c.v.) | Primary Outcome | Result | Reference |

| Male C57BL/6 Mice | 0.6 nmol | Infarct Volume Reduction | Significant reduction at 24h and 14 days post-ischemia | [2] |

Table 3: Appetite Suppressant Effects of Intraperitoneal (i.p.) this compound in Mice

| Animal Model | This compound Dose (i.p.) | Primary Outcome | Result | Reference |

| Male C57BL/6 Mice | 25 nmol/kg | Cumulative Food Intake | Significant inhibition of food intake in overnight-fasted mice |

Note: Specific quantitative data on the reduction of food intake (e.g., in grams) were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects by binding to and activating the Neurotensin Receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).[3][4] This activation initiates a downstream signaling cascade, primarily through Gαq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to the various physiological responses observed with this compound administration.[5]

Synergy with Incretin Signaling

This compound has been shown to act synergistically with incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This synergy is particularly relevant in the context of glucose homeostasis and appetite regulation. Both GLP-1 and GIP also signal through GPCRs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. The convergence of the neurotensin and incretin signaling pathways can lead to potentiated downstream effects.

Experimental Workflow for In Vivo Studies

A general workflow for conducting in vivo studies with this compound is outlined below. This workflow can be adapted for specific experimental questions.

Detailed Experimental Protocols

Assessment of Analgesic Effects (Tail-Flick Test)

Objective: To evaluate the dose-dependent analgesic effect of this compound in mice.

Materials:

-

This compound

-

Sterile saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Tail-flick analgesia meter

-

Animal restrainers

-

Microsyringes for i.c.v. injection

Procedure:

-

Animal Preparation: Acclimatize mice to the experimental room for at least 1 hour before testing.

-

Baseline Latency: Gently place each mouse in a restrainer and position its tail on the tail-flick apparatus. Determine the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time taken for the mouse to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

-

This compound Administration (i.c.v.):

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Perform a small incision to expose the skull.

-

Using a microsyringe, slowly inject the desired dose of this compound (dissolved in sterile saline) into the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in mice are approximately (from Bregma): AP -0.2 mm, ML ±1.0 mm, DV -2.0 to -2.5 mm. These coordinates may need to be optimized for the specific age and strain of the mice.

-

Administer a vehicle control (sterile saline) to a separate group of animals.

-

-

Post-Injection Measurements: At various time points post-injection (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency as described in step 2.

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Assessment of Hypothermic Effects

Objective: To measure the dose-dependent hypothermic effect of this compound in mice.

Materials:

-

This compound

-

Sterile saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Rectal thermometer or implantable telemetry device

-

Microsyringes for i.c.v. injection

Procedure:

-

Baseline Temperature: Measure the baseline core body temperature of each mouse.

-

This compound Administration (i.c.v.): Administer this compound or vehicle via intracerebroventricular injection as described in the analgesia protocol.

-

Post-Injection Measurements: Record the core body temperature at regular intervals (e.g., every 15-30 minutes) for up to 4-5 hours post-injection.

-

Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point.

Assessment of Neuroprotective Effects (MCAO Model)

Objective: To determine the neuroprotective efficacy of this compound in a mouse model of focal cerebral ischemia.

Materials:

-

This compound

-

Sterile saline

-

Male C57BL/6 mice

-

Surgical instruments for MCAO

-

Anesthesia

-

Brain slicing equipment

-

Staining reagents (e.g., 2,3,5-triphenyltetrazolium chloride - TTC)

Procedure:

-

Induction of MCAO:

-

Anesthetize the mouse.

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method.

-

-

This compound Administration (i.c.v.): Immediately after the onset of ischemia, administer 0.6 nmol of this compound or vehicle intracerebroventricularly.[2]

-

Reperfusion (optional): For transient MCAO models, withdraw the filament after a defined period (e.g., 60 minutes) to allow for reperfusion. For permanent MCAO, the filament remains in place.

-

Assessment of Infarct Volume: At a predetermined time point (e.g., 24 hours or 14 days) post-MCAO, euthanize the animals and harvest the brains.[2]

-

Slice the brain into coronal sections.

-

Stain the sections with TTC, which stains viable tissue red, leaving the infarcted tissue white.

-

Quantify the infarct volume using image analysis software.

-

-

Data Analysis: Compare the infarct volumes between the this compound-treated and vehicle-treated groups.

Assessment of Appetite Suppression

Objective: To evaluate the effect of this compound on food intake in mice.

Materials:

-

This compound

-

Sterile saline

-

Male C57BL/6 mice

-

Standard chow

-

Metabolic cages or cages with food hoppers that allow for precise measurement of food consumption.

Procedure:

-

Acclimatization: House mice individually in the experimental cages for several days to acclimatize them to the environment.

-

Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.

-

This compound Administration (i.p.): At the beginning of the dark cycle, administer this compound (25 nmol/kg) or vehicle via intraperitoneal injection.

-

Food Presentation and Measurement: Immediately after injection, provide a pre-weighed amount of standard chow.

-

Cumulative Food Intake: Measure the amount of food consumed at regular intervals (e.g., 30, 60, 120, 180 minutes) by weighing the remaining food.

-

Data Analysis: Calculate the cumulative food intake for each mouse at each time point and compare the results between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a versatile pharmacological tool for in vivo research into the neurotensin system. The protocols outlined in this document provide a framework for investigating its analgesic, hypothermic, neuroprotective, and appetite-suppressing effects. The provided data summaries and diagrams offer a concise overview of its known activities and mechanisms of action. Researchers and drug development professionals can utilize this information to design and execute robust preclinical studies to further explore the therapeutic potential of targeting the neurotensin system.

References

- 1. This compound: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for JMV 449 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental use of JMV 449, a potent and metabolically stable neurotensin receptor agonist, in mouse models. The information is compiled from various in vivo studies and is intended to facilitate the design and execution of experiments investigating the neuroprotective, analgesic, hypothermic, and appetite-regulating effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo properties and effects of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 0.15 nM | Neonatal mouse brain (inhibition of [125I]-NT binding) | [1] |

| EC50 | 1.9 nM | Guinea pig ileum (contraction) | [1] |

Table 2: Recommended Dosages and Observed Effects of this compound in Mouse Models

| Application | Mouse Model | Dosage | Administration Route | Observed Effects | Reference |

| Neuroprotection | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 0.6 nmol | Intracerebroventricular (i.c.v.) | Significant reduction in infarct volume; Core body temperature decline of 6-7°C | [2][3] |

| Analgesia & Hypothermia | Not specified | Not specified | Intracerebroventricular (i.c.v.) | Potent and long-lasting analgesic and hypothermic effects | [4] |

| Appetite Control | Overnight fasted lean mice | 25 nmol/kg | Intraperitoneal (i.p.) | Inhibition of food intake |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in water[1]. For in vivo experiments, it is typically dissolved in a sterile, isotonic vehicle.

-

Vehicle for Intracerebroventricular (i.c.v.) Injection: Sterile, pyrogen-free 0.9% saline.

-

Vehicle for Intraperitoneal (i.p.) Injection: Sterile 0.9% w/v NaCl (saline) solution.

Protocol:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the powder in the appropriate sterile vehicle to achieve the desired final concentration.

-

Vortex briefly to ensure complete dissolution.

-

Filter the solution through a 0.22 µm sterile filter before injection to remove any potential contaminants.

Intracerebroventricular (i.c.v.) Injection Protocol

This protocol is adapted from standard procedures for i.c.v. injections in mice and is suitable for studies on neuroprotection, analgesia, and hypothermia.

Materials:

-

Anesthetized mouse

-

Stereotaxic apparatus

-

Hamilton syringe (5 µL or 10 µL) with a 27-gauge needle

-

Dental drill

-

Bone wax

-

Suturing material

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Mount the anesthetized mouse in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma. The injection coordinates for the lateral ventricle are typically: AP -0.5 mm, ML ±1.0 mm, and DV -2.0 to -2.5 mm from bregma.

-

Drill a small burr hole at the determined coordinates.

-

Slowly lower the injection needle to the target depth.

-

Infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/min) to prevent backflow and tissue damage.

-

Leave the needle in place for an additional 1-2 minutes after the injection to allow for diffusion.

-

Slowly withdraw the needle.

-

Seal the burr hole with bone wax and suture the scalp incision.

-

Monitor the animal during recovery.

Intraperitoneal (i.p.) Injection Protocol

This protocol is suitable for systemic administration of this compound in studies investigating its effects on appetite control.

Materials:

-

Mouse

-

Appropriately sized syringe (e.g., 1 mL)

-

25-27 gauge needle

Procedure:

-

Restrain the mouse securely, for example, by scruffing the neck and securing the tail.

-

Tilt the mouse to a slight head-down position to cause the abdominal organs to shift cranially.

-

Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure that no blood or urine is drawn, which would indicate improper needle placement.

-

If the aspiration is clear, inject the this compound solution. The maximum recommended injection volume is typically 10 mL/kg.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model Protocol

This is a summary of a common procedure to induce focal cerebral ischemia, as used in studies evaluating the neuroprotective effects of this compound.

Procedure:

-

Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.

-

Make a skin incision between the eye and the ear.

-

Retract the temporalis muscle to expose the skull.

-

Under a surgical microscope, identify the middle cerebral artery (MCA) through the thin temporal bone.

-

Create a small burr hole over the MCA, distal to the lenticulostriate branches.

-

Permanently occlude the MCA by electrocoagulation or ligation with a fine suture.

-

Confirm the occlusion by observing the cessation of blood flow.

-

Suture the muscle and skin incisions.

-

Administer this compound or vehicle immediately after the occlusion, as per the i.c.v. injection protocol.

-

Provide post-operative care, including analgesia and monitoring for recovery.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound is an agonist of the Neurotensin Receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). Activation of NTSR1 can initiate multiple downstream signaling cascades, primarily through Gαq, Gαi/o, and Gαs proteins.

Caption: this compound signaling pathway via NTSR1 activation.

Experimental Workflow for Neuroprotection Study

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a mouse model of stroke.

Caption: Workflow for this compound neuroprotection study in mice.

Experimental Workflow for Appetite Control Study

This diagram outlines a typical workflow for assessing the effects of this compound on food intake in mice.

Caption: Workflow for this compound appetite control study in mice.

References

- 1. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 2. Neuroprotective effect of the neurotensin analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intracerebroventricular Injection of JMV 449

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and intracerebroventricular (ICV) administration of JMV 449, a potent and metabolically stable neurotensin receptor agonist. The protocols outlined below are intended for preclinical research in rodent models.

Compound Information: this compound

This compound is a synthetic peptide analog of the C-terminal fragment of neurotensin (NT), specifically a pseudopeptide analog of neurotensin-(8-13). Its structure confers high affinity for the neurotensin receptor 1 (NTSR1) and enhanced stability against enzymatic degradation compared to native neurotensin.

Physicochemical and Biological Properties

| Property | Value | Reference |

| Molecular Weight | 746.96 g/mol | [1] |

| Formula | C₃₈H₆₆N₈O₇ | [1] |

| Sequence | H-Lys-ψ(CH₂NH)-Lys-Pro-Tyr-Ile-Leu-OH | [1][2] |

| Solubility | Soluble to 0.80 mg/mL in water | [1][3] |

| Purity | ≥95% (HPLC) | [1] |

| Biological Activity | Potent NTSR1 agonist | [1][2] |

| Storage (Solid) | Store at -20°C | [1] |

Preparation of this compound for Intracerebroventricular Injection

This protocol describes the preparation of this compound solution for direct administration into the cerebral ventricles of rodents. All procedures should be conducted under sterile conditions to prevent infection.

Materials

-

This compound peptide (lyophilized powder)

-

Sterile, pyrogen-free vehicle:

-

0.9% Sodium Chloride Injection, USP (sterile saline)

-

Artificial cerebrospinal fluid (aCSF)

-

-

Sterile, low-protein binding microcentrifuge tubes

-

Sterile, disposable 0.22 µm syringe filters

-

Calibrated micropipettes and sterile, low-retention tips

-

Vortex mixer

Protocol for Reconstitution and Dilution

-

Calculate the required amount of this compound: Based on the desired final concentration and injection volume, calculate the mass of this compound needed. For example, to prepare a 100 µM solution, you would need 0.0747 mg of this compound per mL of vehicle.

-

Equilibrate this compound to room temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

-

Reconstitute the peptide: Briefly centrifuge the vial to ensure the powder is at the bottom. Add the desired volume of sterile vehicle (saline or aCSF) to the vial to create a stock solution. A recommended stock concentration is 1 mM.

-

Ensure complete dissolution: Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide aggregation.

-

Prepare the final working solution: Dilute the stock solution to the final desired concentration for injection using the same sterile vehicle.

-

Sterile filter the final solution: Draw the final this compound solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, low-protein binding microcentrifuge tube. This step is crucial to remove any potential microbial contamination.

-

Aliquot and store: Aliquot the sterile this compound solution into smaller volumes to avoid multiple freeze-thaw cycles.

Storage and Stability of this compound Solutions

| Solution Type | Storage Temperature | Stability |

| Stock Solution | -80°C | Up to 6 months |

| -20°C | Up to 1 month | |

| Working Solution | 2-8°C | Prepare fresh for each experiment |

Note: It is strongly recommended to prepare fresh working solutions on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Workflow for ICV Injection

The following diagram illustrates the general workflow for preparing and administering this compound via intracerebroventricular injection.

Caption: Experimental workflow for this compound intracerebroventricular injection.

Protocol for Intracerebroventricular Injection in Mice

This protocol provides a general guideline for a single bolus ICV injection in mice. All surgical procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials

-

Prepared sterile this compound solution

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus for mice

-

Microsyringe (e.g., Hamilton syringe) with a 30-gauge needle

-

Surgical tools (scalpel, forceps, etc.)

-

Warming pad

-

Antiseptic solution and sterile swabs

-

Suturing material

Surgical Procedure

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Stereotaxic Positioning: Place the anesthetized mouse in a stereotaxic frame. Ensure the head is level in all planes.

-

Surgical Site Preparation: Shave the fur from the surgical area and clean the skin with an antiseptic solution.

-

Incision: Make a midline incision on the scalp to expose the skull.

-

Identification of Bregma: Identify the bregma landmark on the skull.

-

Stereotaxic Coordinates: Move the injection needle to the desired coordinates for targeting a lateral ventricle. Typical coordinates for the lateral ventricle in adult mice relative to bregma are:

-

Anterior/Posterior (AP): -0.3 mm

-

Medial/Lateral (ML): ±1.0 mm

-

Dorsal/Ventral (DV): -2.5 mm from the skull surface

-

-

Drilling: Carefully drill a small burr hole through the skull at the determined coordinates, avoiding damage to the underlying dura mater.

-

Injection:

-

Lower the microsyringe needle through the burr hole to the target DV coordinate.

-

Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure.

-

A typical injection volume is 1-5 µL.

-

After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.

-

-

Withdrawal and Closure: Slowly withdraw the needle. Suture the scalp incision.

-

Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Monitor the animal closely for any signs of distress.

Recommended Dosage

A study by Torup et al. (2003) used a dose of 0.6 nmol of this compound administered intracerebroventricularly in mice to elicit a neuroprotective effect. This can serve as a starting point for dose-response studies.

This compound Mechanism of Action: Neurotensin Receptor 1 (NTSR1) Signaling

This compound exerts its biological effects by acting as an agonist at the NTSR1, a G protein-coupled receptor (GPCR). The binding of this compound to NTSR1 initiates a cascade of intracellular signaling events.

Caption: Simplified NTSR1 signaling pathway activated by this compound.

The activation of NTSR1 by this compound leads to the dissociation of heterotrimeric G proteins into Gα and Gβγ subunits. This initiates downstream signaling cascades, including:

-

Gαq pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

-

Gαi/o pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

MAPK pathway: The above signaling events converge on the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, which is involved in regulating a wide range of cellular processes.

-

β-Arrestin recruitment: This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling.

These signaling pathways ultimately mediate the diverse physiological effects of this compound, including analgesia, hypothermia, and neuroprotection.

References

Application Notes and Protocols for Intraperitoneal Administration of JMV 449 in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of JMV 449, a potent and metabolically stable neurotensin receptor agonist, in rodent models. The information is intended to guide researchers in designing and executing experiments to investigate the physiological effects of this compound, including its impact on food intake, body temperature, and nociception.

Overview of this compound

This compound is a synthetic peptide analog of the C-terminal fragment of neurotensin (NT). It acts as a high-affinity agonist for neurotensin receptors, primarily the NTS1 subtype.[1] Due to its modified peptide structure, this compound exhibits enhanced stability against enzymatic degradation compared to native neurotensin, resulting in prolonged biological activity in vivo.[2] In rodents, this compound has been shown to induce a range of effects, including hypothermia, analgesia, and suppression of food intake.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Tissue | Value | Reference |

| IC₅₀ (vs ¹²⁵I-NT binding) | Neonatal mouse brain | 0.15 nM | |

| EC₅₀ (contraction) | Guinea pig ileum | 1.9 nM |

Table 2: In Vivo Effects of this compound in Rodents (Intraperitoneal Administration)

| Effect | Species | Dose | Key Findings | Reference |

| Food Intake Inhibition | Lean Mice (overnight fasted) | 25 nmol/kg | Significantly inhibited food intake. | [1] |

| Glucose Homeostasis | Mice | 25 nmol/kg (co-injected with glucose) | Augmented the glucose-lowering effects of GIP and GLP-1 mimetics. | [1] |

Note: Further dose-response studies are recommended to fully characterize the effects of intraperitoneally administered this compound on hypothermia and analgesia in rodents.

Signaling Pathway of this compound

This compound exerts its effects by activating neurotensin receptors, which are G protein-coupled receptors (GPCRs). The primary signaling cascade initiated by NTS1 receptor activation is depicted below.

Caption: this compound signaling pathway via the NTS1 receptor.

Experimental Protocols

4.1. Preparation of this compound for Intraperitoneal Injection

Materials:

-

This compound peptide

-

Sterile, pyrogen-free 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

Procedure:

-

Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

-

Reconstitute the peptide in sterile 0.9% saline to create a stock solution. For example, to make a 1 mM stock solution, dissolve 0.747 mg of this compound (MW: 746.96 g/mol ) in 1 mL of sterile saline.

-

Vortex gently to ensure the peptide is fully dissolved.

-

Perform serial dilutions of the stock solution with sterile 0.9% saline to achieve the desired final concentrations for injection.

-

Prepare fresh solutions on the day of the experiment or store aliquots of the stock solution at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

4.2. Protocol for Intraperitoneal Injection in Mice

Materials:

-

Prepared this compound solution or vehicle (sterile 0.9% saline)

-

Appropriately sized syringes (e.g., 1 mL)

-

25-27 gauge needles

-

Animal scale

-

70% ethanol

Procedure:

-

Weigh the mouse to accurately calculate the injection volume. The recommended maximum injection volume for mice is 10 mL/kg.

-

Draw the calculated volume of this compound solution or vehicle into the syringe.

-

Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, and securing the tail.

-

Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards.

-

Wipe the injection site with 70% ethanol. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Insert the needle, bevel up, at a 30-40 degree angle into the abdominal cavity.

-

Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.

-

If aspiration is clear, inject the solution smoothly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions following the injection.

4.3. Protocol for Assessing Food Intake in Mice

This protocol is designed to evaluate the effect of this compound on food consumption in mice.

Caption: Experimental workflow for a food intake study in mice.

Detailed Procedure:

-

Acclimatization: Individually house the mice for at least 2 days before the experiment to minimize stress.[3]

-

Habituation: To reduce the stress response to the injection procedure, handle the mice and administer a sham intraperitoneal injection of sterile saline for 2 days prior to the experiment.

-

Fasting: On the day of the experiment, fast the mice for 12-18 hours with free access to water.[4] This helps to standardize hunger levels.

-

Baseline Measurements: Just before the injection, weigh each mouse and the pre-weighed food for each cage.

-

Administration: Administer the calculated dose of this compound or vehicle via intraperitoneal injection as described in protocol 4.2.

-

Food Presentation: Immediately after the injection, return the mice to their cages with the pre-weighed food.

-

Data Collection: Measure the amount of food consumed by weighing the remaining food at specific time points, such as 1, 2, 4, 6, and 24 hours post-injection.[3][4]

-

Data Analysis: Calculate the cumulative food intake at each time point and compare the results between the this compound-treated and vehicle-treated groups. Express the data as grams of food consumed or as a percentage of body weight.

References

- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 2. This compound: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.2. Assessment of Food Intake [bio-protocol.org]

- 4. Food intake behavior protocol [protocols.io]

JMV 449: Application Notes and Protocols for Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of JMV 449, a potent and metabolically stable neurotensin receptor agonist, with a focus on its solubility and stability in aqueous solutions.

Introduction

This compound is a pseudopeptide analogue of neurotensin-(8-13) that acts as a high-affinity agonist for neurotensin receptors (NTRs).[1][2][3] Its modified peptide bond structure confers significant resistance to enzymatic degradation, resulting in potent and long-lasting biological effects both in vitro and in vivo.[1] Understanding its solubility and stability is critical for its effective use in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 746.96 g/mol | [4] |

| Formula | C38H66N8O7 | [4] |

| Sequence | H-Lys-ψ(CH2NH)Lys-Pro-Tyr-Ile-Leu-OH | [1] |

| Purity | ≥95% | [4] |

| CAS Number | 139026-66-7 |

Solubility in Aqueous Solutions

This compound is soluble in water. The reported solubility is up to 0.80 mg/mL.[5][6] For higher concentrations, gentle warming to 37°C and sonication may aid dissolution.[5]

Table 1: Solubility Data for this compound

| Solvent | Solubility | Reference |

| Water | up to 0.80 mg/mL | [5][6] |

Stability in Aqueous Solutions

This compound is characterized as a metabolically stable peptide.[4] However, long-term stability in aqueous solutions is dependent on storage conditions. For optimal stability, it is recommended to prepare fresh solutions or store aliquoted stock solutions at low temperatures.

Table 2: Recommended Storage and Stability of this compound Solutions

| Storage Condition | Recommended Use Within | Reference |

| -20°C | 1 month | [5] |

| -80°C | 6 months | [5] |

To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advised to store the solution in single-use aliquots.[5]

Protocols

Protocol for Preparation of Aqueous Stock Solution

This protocol describes the preparation of a 1 mg/mL this compound stock solution.

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Sterile, polypropylene microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required volume of water. Based on the desired concentration and the mass of this compound. For a 1 mg/mL solution, use 1 mL of water for every 1 mg of this compound. Note that the maximum reported solubility is 0.80 mg/mL, so achieving a 1 mg/mL solution may require warming and sonication.

-

Add the solvent. Aseptically add the calculated volume of sterile water to the vial containing the this compound powder.

-

Dissolve the peptide. Gently vortex the vial to mix. If the peptide does not fully dissolve, warm the solution to 37°C for a short period and/or sonicate in an ultrasonic bath.

-

Aliquot the solution. Once fully dissolved, dispense the solution into sterile, single-use aliquots in polypropylene tubes.

-

Store appropriately. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Assessing Aqueous Stability (General Guideline)

This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer.

Materials:

-

This compound stock solution

-

Aqueous buffer of interest (e.g., PBS, Tris-HCl)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Incubator or water bath

-

Sterile, polypropylene microcentrifuge tubes

Procedure:

-

Prepare test solutions. Dilute the this compound stock solution to the desired final concentration in the aqueous buffer being tested.

-

Initial analysis (T=0). Immediately analyze an aliquot of the test solution by HPLC to determine the initial peak area of intact this compound.

-

Incubate samples. Incubate the remaining test solutions at the desired temperature(s).

-

Time-point analysis. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each test solution and analyze by HPLC.

-

Data analysis. Compare the peak area of intact this compound at each time point to the initial peak area at T=0 to determine the percentage of degradation over time.

Signaling Pathway

This compound is a potent agonist of neurotensin receptors (NTSR1 and NTSR2), which are G protein-coupled receptors (GPCRs). Upon binding, this compound activates downstream signaling cascades.

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound in an experimental setting.

Caption: Experimental workflow for this compound.

References

- 1. This compound: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound | 139026-66-7 [m.chemicalbook.com]

Application Notes and Protocols for Lyophilized JMV 449

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the proper storage, handling, and reconstitution of lyophilized JMV 449 to ensure its stability and efficacy for research applications.

Introduction to this compound

This compound is a potent and metabolically stable neurotensin receptor agonist peptide.[1][2] It is a pseudopeptide analogue of neurotensin-(8-13) with a modified peptide bond, which confers resistance to degradation.[3] Due to its stability and high affinity for neurotensin receptors, this compound is a valuable tool in neuroscience research, particularly in studies related to pain, temperature regulation, and neuroprotection.[1][3]

Chemical Properties of this compound:

| Property | Value |

| Molecular Weight | 746.96 g/mol [1] |

| Molecular Formula | C38H66N8O7[1] |

| Sequence | KKPYIL (with a reduced CH2NH bond between Lys-1 and Lys-2)[1] |

| Appearance | White lyophilized solid |

| Purity | ≥95%[1] |

| Solubility | Soluble to 0.80 mg/mL in water[1] |

| CAS Number | 139026-66-7[1] |

Storage of Lyophilized this compound

Proper storage of lyophilized this compound is critical to maintain its integrity and biological activity over time. The primary factors affecting the stability of lyophilized peptides are temperature, moisture, and light.[2][4][5][6]

Recommended Storage Conditions

The optimal storage conditions for lyophilized this compound are summarized below:

| Condition | Short-Term Storage (up to 6 months) | Long-Term Storage (>6 months) |

| Temperature | -20°C[1][2][4][7] | -20°C or -80°C[4][8][9] |

| Environment | Tightly sealed vial in a desiccator to protect from moisture.[1][10] | Tightly sealed vial, purged with inert gas (argon or nitrogen), and stored in a desiccator.[4][8][9] |

| Light | Protected from light (e.g., in an amber vial or stored in the dark).[1][2] | Protected from light.[1][2] |

Note: Avoid storing lyophilized peptides in frost-free freezers, as the temperature fluctuations during defrost cycles can degrade the product.[7][9]

Factors Influencing Stability of Lyophilized Peptides

The following diagram illustrates the key environmental factors that can lead to the degradation of lyophilized peptides.

Caption: Key factors that can compromise the stability of lyophilized peptides.

Experimental Protocols

Protocol for Handling and Weighing Lyophilized this compound

To prevent contamination and degradation, follow this protocol when handling and weighing the lyophilized peptide:

-

Equilibrate to Room Temperature: Before opening the vial, allow it to warm to room temperature in a desiccator for at least 20-30 minutes.[2][11] This prevents condensation of atmospheric moisture onto the cold peptide, which can significantly reduce its stability.[2][11]

-

Work in a Clean Environment: Handle the peptide in a clean, dry area.

-

Weigh Quickly: Open the vial and quickly weigh the desired amount of peptide in a suitable container. Minimize the time the vial is open to the atmosphere.

-

Reseal Promptly: Tightly reseal the vial containing the remaining lyophilized peptide.

-

Inert Gas Purge (for long-term storage): For optimal long-term stability, gently purge the vial with an inert gas like argon or nitrogen before resealing.[4][8][9]

-